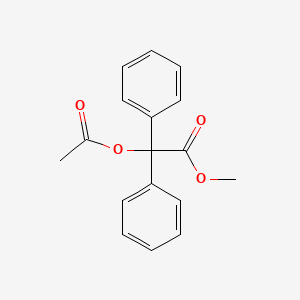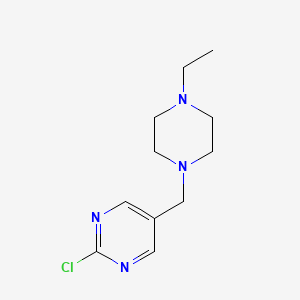
2-Chloro-5-((4-ethylpiperazin-1-yl)methyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and bases like potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.
科学研究应用
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Chemical biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial applications: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-[(4-ethyl-1-piperazinyl)methyl]pyrimidine
- 2-Chloro-6-[(4-ethyl-1-piperazinyl)methyl]pyrimidine
- 2-Chloro-5-[(4-methyl-1-piperazinyl)methyl]pyrimidine
Uniqueness
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro group and the piperazine moiety can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C11H17ClN4 |
|---|---|
分子量 |
240.73 g/mol |
IUPAC 名称 |
2-chloro-5-[(4-ethylpiperazin-1-yl)methyl]pyrimidine |
InChI |
InChI=1S/C11H17ClN4/c1-2-15-3-5-16(6-4-15)9-10-7-13-11(12)14-8-10/h7-8H,2-6,9H2,1H3 |
InChI 键 |
SKWFQMZLRCZOQM-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)CC2=CN=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


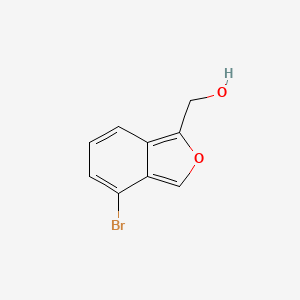
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

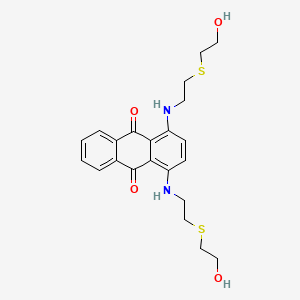
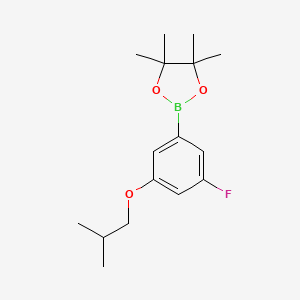
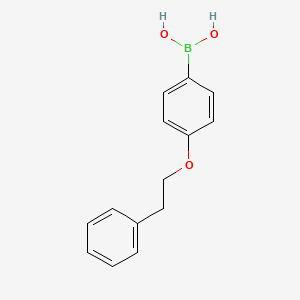
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
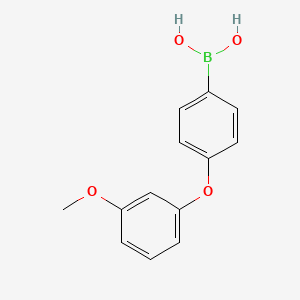
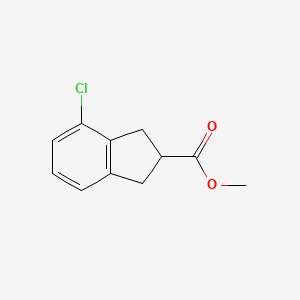
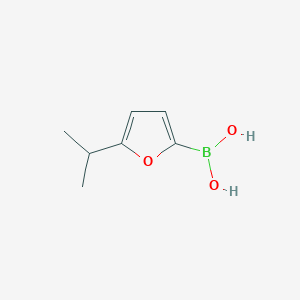
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)
